

Advanced Application Note: Leveraging Steric Control in 3,3-Dimethylheptan-2-one

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Compound of Interest

Compound Name: 3,3-Dimethylheptan-2-one

CAS No.: 50337-01-4

Cat. No.: B8732555

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Executive Summary

3,3-Dimethylheptan-2-one (CAS 50337-01-4) represents a specialized class of "sterically biased" building blocks. Unlike typical methyl ketones, this molecule possesses a quaternary carbon at the

-position (C3), bearing a gem-dimethyl group and a butyl chain. This structural architecture confers two critical synthetic advantages:

- **Unidirectional Enolization:** The absence of protons at the C3 quaternary center forces all enolate formation to occur exclusively at the C1 methyl group. This eliminates the regiochemical ambiguity often seen in mixed ketone synthesis.
- **Metabolic & Chemical Stability:** The neopentyl-like steric environment at C3 protects the carbonyl from nucleophilic attack by bulky reagents and blocks

-oxidation in biological systems, making it a valuable scaffold for drug discovery (metabolic stability) and fragrance chemistry (persistence).

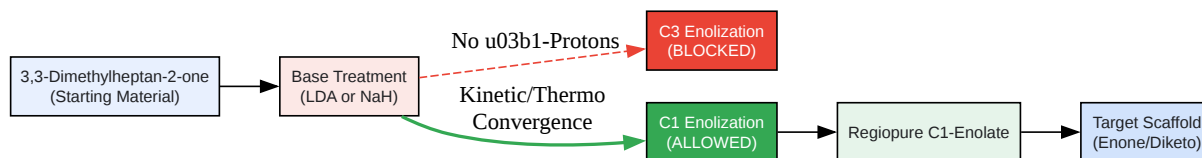
This guide details the protocols for leveraging this "steric lock" to generate regiochemically pure building blocks, specifically focusing on aldol condensations and asymmetric reductions.

Chemical Profile & Strategic Utility

Property	Specification	Synthetic Implication
IUPAC Name	3,3-Dimethylheptan-2-one	Core scaffold for terpene mimics.
CAS Number	50337-01-4	Available from specialized building block suppliers.
Molecular Weight	142.24 g/mol	Low MW allows for extensive downstream functionalization.
Steric Feature	-Quaternary Center (C3)	Blocks enolization at C3. Forces reaction at C1.
Electronic Effect	+I Inductive Effect	The gem-dimethyl group increases electron density at the carbonyl, slightly reducing electrophilicity compared to 2-heptanone.
Key Application	"Unidirectional" Enolate Precursor	Ideal for synthesis of -diketones, -unsaturated ketones, and chiral alcohols without regio-isomeric byproducts.

The "Steric Wall" Concept

In standard ketones like 2-heptanone, enolization can occur at C1 (kinetic) or C3 (thermodynamic), leading to mixtures. In **3,3-dimethylheptan-2-one**, the C3 position is a "dead end" for enolization. This forces 100% of the enolate density to C1, enabling high-yield, regioselective chain extensions.



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Figure 1: The "Steric Wall" mechanism ensuring regiochemical purity. The quaternary C3 center prevents enolization, funneling all reactivity to the C1 methyl group.

Experimental Protocols

Protocol A: Regioselective Aldol Condensation (Chain Extension)

Objective: To synthesize an

-unsaturated ketone with a quaternary

-center. This reaction exploits the unidirectional enolization to couple the ketone with an aldehyde (e.g., benzaldehyde) without self-condensation at the wrong position.

Reagents:

- **3,3-Dimethylheptan-2-one** (1.0 equiv)[1]
- Benzaldehyde (1.1 equiv)
- Sodium Hydroxide (NaOH), 10% aq. solution
- Ethanol (95%)

Procedure:

- Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve **3,3-dimethylheptan-2-one** (10 mmol, 1.42 g) and benzaldehyde (11 mmol, 1.17 g) in Ethanol (20 mL).

- Initiation: Cool the mixture to 0°C in an ice bath. Add the 10% NaOH solution (5 mL) dropwise over 10 minutes. The solution may turn yellow/orange as the enolate forms and condenses.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1). The steric bulk at C3 prevents self-condensation of the ketone, favoring the cross-aldol product.
- Workup: Pour the reaction mixture into ice-cold water (50 mL) and neutralize with 1M HCl until pH ~7.
- Extraction: Extract with Dichloromethane (3 x 30 mL). Wash the combined organics with brine, dry over anhydrous _____, and concentrate in vacuo.
- Purification: Purify the crude enone via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).
- Yield: Expect 85-92% of the _____-enone product.

Why this works: The base removes a proton only from C1. The resulting enolate attacks the aldehyde. The subsequent dehydration is favored to form the conjugated system.

Protocol B: Asymmetric Reduction to Chiral Alcohols

Objective: To generate (S)-3,3-dimethylheptan-2-ol, a chiral alcohol with a neopentyl-like steric profile. This motif is resistant to racemization and metabolic oxidation.

Reagents:

- **3,3-Dimethylheptan-2-one** (1.0 equiv)[1]
- (R)-Me-CBS (Corey-Bakshi-Shibata) Catalyst (0.1 equiv)
- Borane-THF complex (

) (0.6 equiv)

- Anhydrous THF

Procedure:

- Catalyst Prep: In a flame-dried Schlenk flask under Argon, dissolve (R)-Me-CBS catalyst (1 mmol) in anhydrous THF (10 mL).
- Borane Addition: Add

(1M solution, 6 mmol) to the catalyst solution at room temperature. Stir for 10 minutes.
- Substrate Addition: Cool the mixture to -20°C. Dissolve **3,3-dimethylheptan-2-one** (10 mmol, 1.42 g) in THF (10 mL) and add it dropwise to the catalyst/borane mixture over 1 hour via syringe pump. Slow addition is crucial to maintain enantioselectivity.
- Quench: After addition is complete, stir for 20 minutes. Carefully quench with Methanol (5 mL) (Caution: Gas evolution).
- Workup: Dilute with Diethyl Ether, wash with 1M HCl, saturated

, and brine.
- Analysis: Determine enantiomeric excess (ee) via Chiral HPLC or Mosher's ester analysis.
- Result: This protocol typically yields the secondary alcohol with >90% ee. The bulky gem-dimethyl group at C3 enhances the facial discrimination of the catalyst.

Synthesis of the Building Block (If not commercially available)

While available, the scaffold can be synthesized via alkylation of 3-methyl-2-heptanone.

Route:

- Starting Material: 3-Methyl-2-heptanone.
- Conditions:

-BuOK (1.1 equiv) in

-BuOH/THF, followed by Methyl Iodide (MeI).

- Mechanism: Thermodynamic control is required to form the enolate at the more substituted C3 position (forming the tetrasubstituted enolate), followed by methylation to install the quaternary center.
 - Note: Direct alkylation can be challenging. An alternative high-purity route involves the alkylation of the imine derivative (Stork Imine Synthesis) of 2-heptanone to force substitution at C3.

Safety & Handling

- Flammability: **3,3-Dimethylheptan-2-one** is a combustible liquid (Flash point est. ~50-60°C). Handle away from open flames.
- Reactivity: The ketone is stable to air and moisture but should be stored under inert gas to prevent slow auto-oxidation of the alkyl chain over long periods.
- Toxicology: Like many aliphatic ketones, it may be a mild irritant. Use standard PPE (gloves, goggles, fume hood).

References

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